

# TTT-3002 Demonstrates Potent Activity Against FLT3 D835 Mutants in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TTT 3002  |           |
| Cat. No.:            | B15578886 | Get Quote |

A Comparative Analysis of TTT-3002 with Other FLT3 Inhibitors

For researchers and drug development professionals focused on acute myeloid leukemia (AML), the emergence of resistance to targeted therapies remains a critical challenge. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers of AML, and while several FLT3 inhibitors have been developed, the acquisition of secondary mutations, such as those at the D835 residue within the tyrosine kinase domain, can confer resistance to many of these agents. This guide provides a comparative overview of the preclinical validation of TTT-3002, a novel FLT3 tyrosine kinase inhibitor (TKI), in models harboring the FLT3 D835 mutation, alongside other prominent FLT3 inhibitors.

### **Executive Summary**

TTT-3002 is a highly potent FLT3 inhibitor that has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and D835 point mutations.[1][2] Preclinical data indicates that TTT-3002 maintains its inhibitory effects against various D835 mutations that are known to cause resistance to other TKIs, such as quizartinib.[1] This guide summarizes the available quantitative data, details the experimental methodologies used in these validation studies, and provides visual representations of the relevant biological pathways and experimental workflows.

## In Vitro Efficacy: Potent Inhibition of FLT3 D835 Mutants



The inhibitory activity of TTT-3002 against various FLT3 D835 mutations has been assessed in cellular assays, with results consistently demonstrating low nanomolar to picomolar efficacy. A comparison of the half-maximal inhibitory concentration (IC50) values for TTT-3002 and other FLT3 inhibitors against cell lines expressing different D835 mutations is presented below.

| Cell Line <i>l</i> Mutation | TTT-3002 IC50<br>(nM) | Quizartinib<br>IC50 (nM) | Gilteritinib<br>IC50 (nM) | Crenolanib<br>IC50 (nM)               |
|-----------------------------|-----------------------|--------------------------|---------------------------|---------------------------------------|
| Ba/F3-FLT3-<br>D835Y        | Low nM range[1]       | 5.7[3]                   | 1.6[3]                    | 1.2 - 8.1 (primary<br>AML samples)[4] |
| Ba/F3-FLT3-ITD-<br>D835Y    | Low nM range[1]       | 35[3]                    | 2.1[3]                    | N/A                                   |
| Ba/F3-FLT3-<br>D835V        | Low nM range[1]       | N/A                      | N/A                       | 2.0 (primary AML sample)[4]           |
| Ba/F3-FLT3-<br>D835F        | Low nM range[1]       | N/A                      | N/A                       | N/A                                   |
| Ba/F3-FLT3-<br>D835H        | Low nM range[1]       | N/A                      | N/A                       | N/A                                   |

N/A: Data not available in the reviewed sources.

These data highlight the potent and broad-spectrum activity of TTT-3002 against various FLT3 D835 mutations, including those that confer resistance to the Type II inhibitor quizartinib.[1] Gilteritinib and crenolanib, both Type I inhibitors, also demonstrate efficacy against D835 mutations.[3][4]

## In Vivo Validation: Tumor Burden Reduction in FLT3 D835 Models

The anti-leukemic activity of TTT-3002 has been validated in mouse xenograft models of FLT3-mutant AML. Oral administration of TTT-3002 has been shown to significantly improve the survival and reduce the tumor burden in these models.[2][5]



While direct head-to-head in vivo comparisons of TTT-3002 with other FLT3 inhibitors in D835 mutant models are limited in the public domain, available data for gilteritinib also shows significant anti-tumor efficacy in xenograft models expressing FLT3-D835Y.[3]

#### Key In Vivo Findings:

- TTT-3002: Oral dosing of TTT-3002 in a FLT3 TKI-resistant transplant model significantly improved the tumor burden.[5]
- Gilteritinib: In nude mice xenografted with Ba/F3 cells expressing FLT3-D835Y, gilteritinib demonstrated anti-tumor efficacy at 10 mg/kg and 30 mg/kg, with the higher dose inducing tumor regression.[3]

### Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the methods used to generate the presented data, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [TTT-3002 Demonstrates Potent Activity Against FLT3 D835 Mutants in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578886#ttt-3002-validation-in-flt3-d835-mutant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com